1-Boc-4-[(4-bromobenzylamino)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.32 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group and a 4-bromobenzylamino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 4-bromobenzylamine.
Protection: The amine group of 4-bromobenzylamine is protected using a Boc group to form Boc-4-bromobenzylamine.
Coupling Reaction: Boc-4-bromobenzylamine is then coupled with piperidine under appropriate conditions to form the desired product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Biological Studies: The compound is used in studies involving piperidine derivatives to understand their biological activities and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of complex organic molecules and as a building block in the production of fine chemicals
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves its interaction with specific molecular targets. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites. The 4-bromobenzylamino group can participate in various interactions, depending on the target molecule and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[(4-bromobenzylamino)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-bromo-3,5-dimethylphenoxy)piperidine]: This compound has a similar structure but with a different substituent on the piperidine ring.
1-Boc-4-[(4-bromophenyl)methyl]piperidine: This compound is similar but lacks the amino group in the substituent.
The uniqueness of this compound lies in its specific substituents, which provide distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial synthesis. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
887581-89-7 |
---|---|
Molekularformel |
C18H27BrN2O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
tert-butyl 4-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3 |
InChI-Schlüssel |
XDSQZLPJMGQUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.